4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Description
4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H13IN2O4S and its molecular weight is 408.21. The purity is usually 95%.
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Scientific Research Applications
Biochemical Pathways and Metabolism
Metabolic Pathways and Excretion Patterns : The study by Niederwieser et al. (1978) explored the metabolic pathways and excretion patterns of certain cyclohexylacetic acids in humans, indicating the complexity and specificity of biochemical processes involving similar compounds Details.
Genetic Factors in Carcinogen Activation : Ozawa et al. (2002) studied the association of genotypes with the activation of carcinogenic compounds, indicating how genetic variations can influence the metabolism of potentially harmful compounds Details.
Environmental and Health Implications
Pesticide Exposure in Children : Babina et al. (2012) conducted a study on the exposure of preschool children to organophosphorus and pyrethroid pesticides, underscoring the importance of understanding the environmental impact and health implications of chemical compounds Details.
Chemical Exposure from Indoor Dust : Wang et al. (2012) investigated the presence of certain chemicals in indoor dust and their potential exposure risks, highlighting how various chemical compounds can find their way into everyday environments Details.
Environmental Contaminants and Human Exposure : Linderholm et al. (2007) analyzed the exposure levels of certain methyl sulfone metabolites in human serum, providing insight into the persistence and bioaccumulation of environmental contaminants Details.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-iodophenyl)sulfonyl-3-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O4S/c1-8-11(6-7-16)12(17)14-15(8)20(18,19)10-4-2-9(13)3-5-10/h2-5,16H,6-7H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKUTKEKMDOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=C(C=C2)I)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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